molecular formula C15H15N3O3S B4237317 3-{[4,5-dicyano-2-(4-morpholinyl)phenyl]thio}propanoic acid

3-{[4,5-dicyano-2-(4-morpholinyl)phenyl]thio}propanoic acid

Cat. No.: B4237317
M. Wt: 317.4 g/mol
InChI Key: DJUPOBLNXRNIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4,5-dicyano-2-(4-morpholinyl)phenyl]thio}propanoic acid, also known as DCTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of thiol-containing compounds and is commonly used as a tool for investigating various biochemical and physiological processes.

Mechanism of Action

3-{[4,5-dicyano-2-(4-morpholinyl)phenyl]thio}propanoic acid acts as an inhibitor of protein tyrosine phosphatases by binding to the active site of the enzyme and preventing the dephosphorylation of tyrosine residues on target proteins. This leads to the activation of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the activation of cellular signaling pathways, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to modulate the activity of various transcription factors, including NF-κB and AP-1.

Advantages and Limitations for Lab Experiments

3-{[4,5-dicyano-2-(4-morpholinyl)phenyl]thio}propanoic acid is a useful tool for investigating various biochemical and physiological processes in vitro. It has been shown to be effective at inhibiting the activity of protein tyrosine phosphatases and modulating cellular signaling pathways. However, it is important to note that this compound has limitations in terms of its specificity and selectivity, and caution should be exercised when interpreting experimental results.

Future Directions

There are several future directions for research on 3-{[4,5-dicyano-2-(4-morpholinyl)phenyl]thio}propanoic acid, including the development of more specific and selective inhibitors of protein tyrosine phosphatases, the investigation of the role of this compound in cellular redox signaling and oxidative stress, and the identification of novel targets for this compound in various disease states. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

3-{[4,5-dicyano-2-(4-morpholinyl)phenyl]thio}propanoic acid has been widely used in scientific research as a tool for investigating various biochemical and physiological processes. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a critical role in regulating cellular signaling pathways. This compound has also been used to investigate the role of thiol-containing compounds in cellular redox signaling and oxidative stress.

Properties

IUPAC Name

3-(4,5-dicyano-2-morpholin-4-ylphenyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c16-9-11-7-13(18-2-4-21-5-3-18)14(8-12(11)10-17)22-6-1-15(19)20/h7-8H,1-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUPOBLNXRNIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)C#N)C#N)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.